Proquazone
Overview
Description
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. It is primarily used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . Unlike many other NSAIDs, this compound does not have a free acid group in its structure .
Mechanism of Action
Target of Action
Proquazone primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation and pain .
Mode of Action
The mechanism of action of this compound involves the inhibition of COX enzymes . By inhibiting these enzymes, this compound effectively reduces the production of these inflammatory mediators, thereby alleviating symptoms associated with various inflammatory conditions .
Biochemical Pathways
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including the mediation of inflammation and pain. Therefore, the inhibition of prostaglandin synthesis by this compound can lead to a reduction in inflammation and pain .
Pharmacokinetics
This compound is subject to extensive first-pass metabolism. Between 80 and 95% of a single dose is metabolised during its first passage through the liver . This compound is also extensively bound to plasma protein (> 98%) . These pharmacokinetic properties can impact the bioavailability of this compound, influencing its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can alleviate symptoms associated with various inflammatory conditions . Additionally, evidence from small groups of patients with rheumatoid arthritis treated for a year or more suggests that this compound may inhibit or arrest progression of bone erosions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overall impression from clinical trials to date is that this compound at dosages of greater than or equal to 900 mg/day produces a high incidence of gastrointestinal symptoms such as diarrhoea (in approximately 30% of patients) . These effects were usually of mild to moderate severity and transient in nature . Initial experience with lower dosages of this compound (300 to 450 mg/day) suggest that efficacy is maintained and tolerability markedly improved .
Biochemical Analysis
Biochemical Properties
Proquazone interacts with various enzymes and proteins in the body. It is known to suppress inflammation in various animal models of acute and chronic disease
Cellular Effects
This compound has been shown to be effective in treating rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, musculoskeletal disorders, and acute inflammatory conditions . It influences cell function by suppressing inflammation, which can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an NSAID. It has been shown to suppress inflammation in various animal models of acute and chronic disease
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects can change over time. For example, it has been suggested that this compound may inhibit or arrest the progression of bone erosions in patients with rheumatoid arthritis treated for a year or more . These findings need confirmation in a larger number of patients studied under well-controlled conditions .
Metabolic Pathways
This compound is subject to extensive first-pass metabolism — between 80 and 95% of a single dose is metabolized during its first passage through the liver
Transport and Distribution
This compound is extensively bound to plasma protein (> 98%) This suggests that it is transported and distributed within cells and tissues via the bloodstream
Preparation Methods
Synthetic Routes and Reaction Conditions: Proquazone is synthesized through a series of chemical reactions involving quinazolinone derivatives. The synthesis typically involves the condensation of appropriate aromatic amines with isocyanates or carbamates under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Proquazone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring structure.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
Proquazone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of quinazolinone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Extensively studied for its therapeutic potential in treating inflammatory diseases and pain management.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Comparison with Similar Compounds
Aspirin: Another NSAID with similar anti-inflammatory and analgesic properties.
Ibuprofen: Widely used NSAID with a similar mechanism of action.
Indomethacin: Potent NSAID used for treating severe inflammatory conditions.
Uniqueness of Proquazone: this compound is unique in that it does not have a free acid group in its structure, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Additionally, this compound has been shown to have a lower incidence of gastrointestinal side effects compared to some other NSAIDs .
Properties
IUPAC Name |
7-methyl-4-phenyl-1-propan-2-ylquinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-12(2)20-16-11-13(3)9-10-15(16)17(19-18(20)21)14-7-5-4-6-8-14/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIGKVIOEQASGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=O)N2C(C)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021210 | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22760-18-5 | |
Record name | Proquazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22760-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proquazone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022760185 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proquazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13649 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Proquazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proquazone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROQUAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VPJ2980S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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